Reduced Lipophilicity and Enhanced Hydrogen‑Bonding Capacity Relative to 1‑Propyl‑1H‑pyrazole
The 3‑methoxymethyl substitution markedly lowers the calculated octanol‑water partition coefficient (XLogP3‑AA) from 1.23 for 1‑propyl‑1H‑pyrazole to 0.7 for the target compound [1][2]. Concurrently, the topological polar surface area (TPSA) increases from 18 Ų to 27.1 Ų, reflecting the addition of a hydrogen‑bond acceptor oxygen atom [1][2].
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7; TPSA = 27.1 Ų |
| Comparator Or Baseline | 1-Propyl-1H-pyrazole: ACD/LogP = 1.23; TPSA = 18 Ų |
| Quantified Difference | ΔLogP = -0.53; ΔTPSA = +9.1 Ų |
| Conditions | Computed properties (XLogP3-AA, ACD/LogP, TPSA) |
Why This Matters
A lower logP and higher TPSA suggest improved aqueous solubility and reduced passive membrane permeability, which can be critical for optimizing bioavailability or minimizing off‑target partitioning in biological assays.
- [1] PubChem Compound Summary for CID 66016916, 3-(methoxymethyl)-1-propyl-1H-pyrazole. View Source
- [2] ChemSpider Record for 1‑Propyl‑1H‑pyrazole, CSID:10309915. View Source
